molecular formula C10H9ClF3N3 B12340435 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine

Cat. No.: B12340435
M. Wt: 263.65 g/mol
InChI Key: YNCQCHJVAMRYLJ-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with suitable reagents to introduce the tetrahydropyrimidine moiety. One common method involves the use of ammonium hydroxide and sodium periodate in a solvent mixture of DMF and water at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine is unique due to the combination of the pyridine and tetrahydropyrimidine rings, along with the presence of chlorine and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H9ClF3N3

Molecular Weight

263.65 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C10H9ClF3N3/c11-7-4-6(10(12,13)14)5-17-8(7)9-15-2-1-3-16-9/h4-5H,1-3H2,(H,15,16)

InChI Key

YNCQCHJVAMRYLJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)C2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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